2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C12H18ClN3O. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a pyrazole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide typically involves the reaction of 1-cyclopentyl-1H-pyrazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while hydrolysis would produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
- 1-cyclopentyl-1H-pyrazole-3-carboxamide
- 1-cyclopentyl-1H-pyrazole-3-carboxylic acid
Uniqueness
2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-9-12(17)14-7-5-10-6-8-16(15-10)11-3-1-2-4-11/h6,8,11H,1-5,7,9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKHOSGDVSLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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